

A Comparative Toxicological Assessment: Piperonyl Alcohol vs. Piperonyl Butoxide

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Compound of Interest

Compound Name: Piperonyl alcohol

Cat. No.: B120757

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This guide provides a comprehensive comparison of the toxicological profiles of **piperonyl alcohol** and piperonyl butoxide, two compounds with structural similarities and shared applications as insecticide synergists. While piperonyl butoxide is extensively studied, a significant data gap exists for the quantitative toxicity of **piperonyl alcohol**. This document summarizes the available data, highlights the disparities in the depth of toxicological assessment, and provides an overview of the experimental protocols used in such evaluations.

Executive Summary

Piperonyl butoxide (PBO) is a well-characterized pesticide synergist with a low order of acute toxicity. Extensive testing has established its Lethal Dose 50 (LD50) and No-Observed-Adverse-Effect-Level (NOAEL) for various exposure routes and durations. In contrast, **piperonyl alcohol**'s toxicological properties have not been fully investigated, and specific quantitative data such as LD50 and NOAEL values are not readily available in the public domain. Both compounds function as synergists by inhibiting cytochrome P450 enzymes, a mechanism crucial to their efficacy in enhancing pesticide potency. This guide presents the available toxicological data for both compounds in a comparative format to aid researchers in understanding their relative safety profiles.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative toxicity data for piperonyl butoxide. Due to the lack of available data for **piperonyl alcohol**, a direct quantitative comparison is not possible at this time.

Table 1: Acute Toxicity of Piperonyl Butoxide

Species	Route of Administration	LD50 Value	Reference
Rat	Oral	4,570 - 12,800 mg/kg	[1]
Rabbit	Oral	2,700 - 5,300 mg/kg	[1]
Rat	Dermal	> 7,950 mg/kg	[1]
Rabbit	Dermal	> 2,000 mg/kg	[1]
Rat	Inhalation	> 5.9 mg/L (4h)	[1]

Table 2: Chronic and Subchronic Toxicity of Piperonyl Butoxide (NOAEL)

Species	Duration	Route	NOAEL	Effects Observed at Higher Doses	Reference
Rat	2-year	Oral (diet)	100 mg/kg/day	Increased liver weights	
Dog	1-year	Oral (diet)	15.5 mg/kg/day	Increased liver weights	
Mouse	90-day	Oral	30 mg/kg/day	Effects on the liver	
Rabbit	21-day	Dermal	1000 mg/kg/day	No systemic effects observed	

Piperonyl Alcohol:

Quantitative LD50 and NOAEL data for **piperonyl alcohol** are not available in the reviewed literature. Safety Data Sheets for **piperonyl alcohol** indicate that its toxicological properties have not been fully investigated. It is known to be metabolized via oxidation to piperonal and then to piperonylic acid. Some toxicological assessments use piperonal as a read-across analog for related compounds due to these shared metabolic pathways.

Genotoxicity and Carcinogenicity

Piperonyl Butoxide:

- Genotoxicity: PBO has been extensively tested in a battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic activity.
- Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified PBO as a Group C carcinogen (possible human carcinogen) based on liver tumors observed in mice at high doses. However, it is suggested that these tumors arise from a non-genotoxic mode of action.

Piperonyl Alcohol:

- Genotoxicity: Specific genotoxicity data for **piperonyl alcohol** is limited.
- Carcinogenicity: There are no available carcinogenicity bioassays for **piperonyl alcohol**.

Reproductive and Developmental Toxicity

Piperonyl Butoxide:

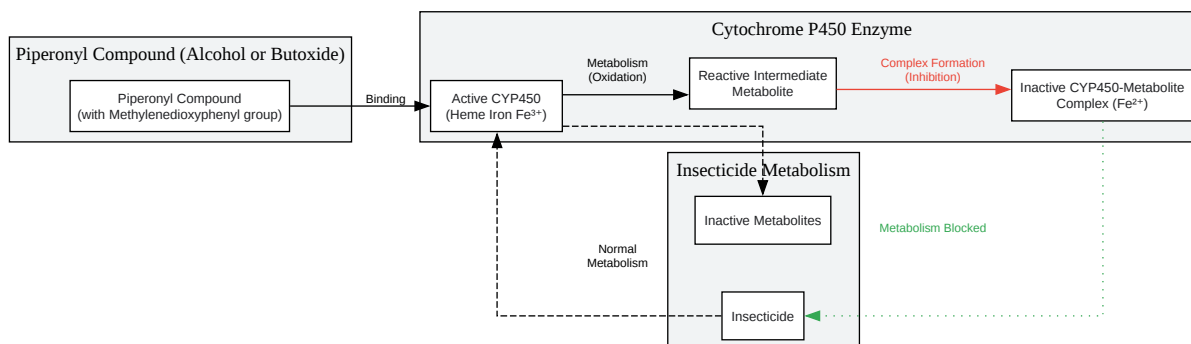
- In a two-generation reproduction study in rats, decreased body weights were observed in adults and offspring at the highest dose tested, with no effects on reproduction itself.
- Developmental toxicity studies in rats and rabbits did not show teratogenic effects. The NOAEL for maternal toxicity in rats was 200 mg/kg/day, and for developmental toxicity was 1000 mg/kg/day. In rabbits, the NOAEL for maternal toxicity was 50 mg/kg/day, and for developmental toxicity was 200 mg/kg/day.

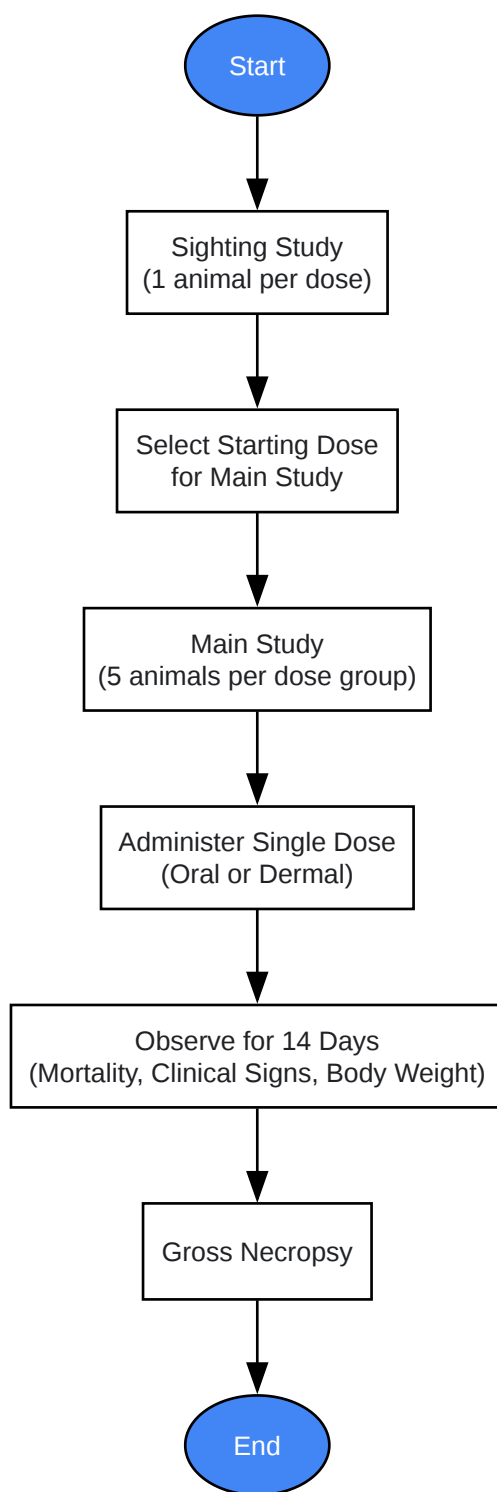
Piperonyl Alcohol:

- Data on the reproductive and developmental toxicity of **piperonyl alcohol** are not available.

Mechanism of Action: Cytochrome P450 Inhibition

Both **piperonyl alcohol** and piperonyl butoxide act as synergists by inhibiting cytochrome P450 (CYP450) enzymes in insects. This inhibition prevents the metabolic detoxification of co-administered insecticides, thereby increasing their efficacy. The methylenedioxyphenyl (MDP) moiety present in both molecules is key to this mechanism. The MDP group is metabolized by CYP450 to a reactive intermediate that forms a stable, inhibitory complex with the heme iron of the enzyme, rendering it inactive.





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References

- 1. npic.orst.edu [npic.orst.edu]
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